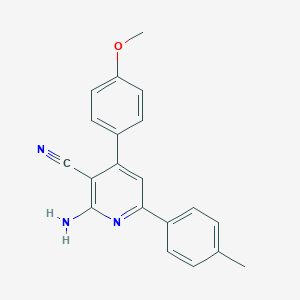![molecular formula C20H16ClN5O3 B292645 Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292645.png)
Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a triazole ring and a pyrimidine ring, making it a unique and interesting compound to study.
作用機序
The mechanism of action of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In neuronal cells, this compound has been shown to modulate the activity of various neurotransmitter receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate are complex and depend on the specific cell type and tissue being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, this compound has been shown to modulate synaptic plasticity and enhance learning and memory. However, the exact biochemical and physiological effects of this compound are still being studied and are not fully understood.
実験室実験の利点と制限
The advantages of using Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in lab experiments include its potent biological activity, high selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis method, low solubility in water, and potential instability under certain conditions.
将来の方向性
There are several future directions for the study of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, the compound's potential applications in material science and organic electronics should be further explored. Finally, the exact mechanism of action and biochemical and physiological effects of this compound should be further elucidated to fully understand its potential applications.
合成法
The synthesis of Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 3-chlorobenzaldehyde, aniline, and ethyl acetoacetate in the presence of triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 70-80%, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. In pharmacology, this compound has been studied for its potential as a novel drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. In material science, this compound has been investigated for its potential applications in the development of organic electronics and optoelectronics.
特性
分子式 |
C20H16ClN5O3 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC名 |
ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-19(28)18-24-26(15-10-6-7-13(21)11-15)20-23-16(12-17(27)25(18)20)22-14-8-4-3-5-9-14/h3-12,22H,2H2,1H3 |
InChIキー |
ZPILHNXENJXDHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
正規SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(=O)N12)NC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292562.png)
![ethyl 3-amino-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292563.png)
![Ethyl 9-oxo-6-thiophen-2-yl-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292566.png)
![ethyl 2-[(2-amino-2-oxoethyl)sulfanyl]-3-(4-chlorophenyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B292568.png)
![6-(4-Phenylphenyl)-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one](/img/structure/B292571.png)
![2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292572.png)
![2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292573.png)
![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292577.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)
